molecular formula C8H12O4 B12964759 (1R,2R)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid

(1R,2R)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B12964759
M. Wt: 172.18 g/mol
InChI Key: PJSZLFVJKMKLIZ-SVGQVSJJSA-N
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Description

(1R,2R)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique structure that includes both an ethyl group and a methoxycarbonyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides.

Scientific Research Applications

(1R,2R)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in fatty acid synthesis, leading to altered lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N-(2-Aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamide: Another cyclopropane derivative with different substituents.

    Cyclopropane carboxylic acid derivatives: A class of compounds with similar structural features but varying functional groups.

Uniqueness

(1R,2R)-2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of an ethyl group and a methoxycarbonyl group on the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(1R,2R)-2-ethyl-1-methoxycarbonylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O4/c1-3-5-4-8(5,6(9)10)7(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)/t5-,8-/m1/s1

InChI Key

PJSZLFVJKMKLIZ-SVGQVSJJSA-N

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)O)C(=O)OC

Canonical SMILES

CCC1CC1(C(=O)O)C(=O)OC

Origin of Product

United States

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